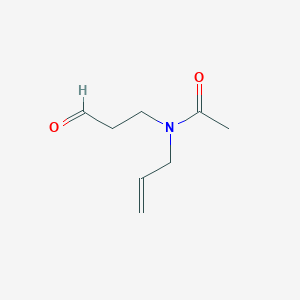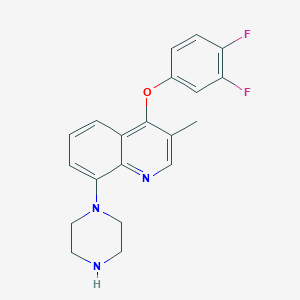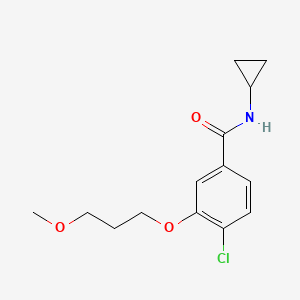
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dibenzyl groups, a dihydroxypentanoyl moiety, and an L-glutamate backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the dihydroxypentanoyl moiety are often protected using tert-butyldimethylsilyl (TBDMS) groups to prevent them from reacting during subsequent steps.
Formation of the Amide Bond: The protected dihydroxypentanoyl moiety is then coupled with L-glutamate using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-2,3-pentanedione: A related compound with similar dihydroxypentanoyl moiety but lacking the dibenzyl and L-glutamate groups.
Indole Derivatives: Compounds containing indole moieties that exhibit similar biological activities.
Uniqueness
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate is unique due to its combination of dibenzyl groups, dihydroxypentanoyl moiety, and L-glutamate backbone. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
915193-98-5 |
|---|---|
Fórmula molecular |
C24H29NO7 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
dibenzyl (2S)-2-(4,5-dihydroxypentanoylamino)pentanedioate |
InChI |
InChI=1S/C24H29NO7/c26-15-20(27)11-13-22(28)25-21(24(30)32-17-19-9-5-2-6-10-19)12-14-23(29)31-16-18-7-3-1-4-8-18/h1-10,20-21,26-27H,11-17H2,(H,25,28)/t20?,21-/m0/s1 |
Clave InChI |
DIHUOGBYYSLVDX-LBAQZLPGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)




![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)


![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)

![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
